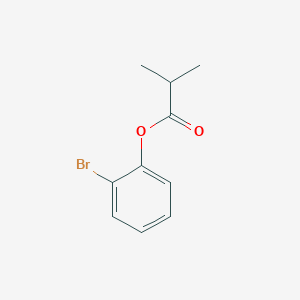

(2-Bromophenyl) 2-methylpropanoate

Description

Structure

3D Structure

Properties

CAS No. |

106141-06-4 |

|---|---|

Molecular Formula |

C10H11BrO2 |

Molecular Weight |

243.1 g/mol |

IUPAC Name |

(2-bromophenyl) 2-methylpropanoate |

InChI |

InChI=1S/C10H11BrO2/c1-7(2)10(12)13-9-6-4-3-5-8(9)11/h3-7H,1-2H3 |

InChI Key |

DKAZQOJDVJXMGF-UHFFFAOYSA-N |

SMILES |

CC(C)C(=O)OC1=CC=CC=C1Br |

Canonical SMILES |

CC(C)C(=O)OC1=CC=CC=C1Br |

Origin of Product |

United States |

Reactivity and Transformational Chemistry of 2 Bromophenyl 2 Methylpropanoate

Carbon-Carbon Bond Forming Reactions

The formation of carbon-carbon bonds is a cornerstone of organic synthesis, enabling the construction of the carbon skeletons of complex organic molecules. (2-Bromophenyl) 2-methylpropanoate (B1197409) is an excellent substrate for a variety of these reactions, which can be broadly categorized into cross-coupling reactions at the aryl bromide moiety and intramolecular cyclization and annulation reactions.

Cross-Coupling Reactions at the Aryl Bromide Moiety

The carbon-bromine bond in (2-Bromophenyl) 2-methylpropanoate is a prime site for palladium-catalyzed cross-coupling reactions. These reactions are powerful tools for creating new carbon-carbon and carbon-heteroatom bonds.

The Suzuki-Miyaura coupling is a widely used palladium-catalyzed cross-coupling reaction between an organohalide and an organoboron compound. libretexts.orgnih.gov This reaction is favored for its mild reaction conditions, tolerance of a wide range of functional groups, and the commercial availability of a vast array of boronic acids and their derivatives. nih.gov In the context of this compound, the aryl bromide can be coupled with various organoboron nucleophiles to form a new carbon-carbon bond.

The general mechanism of the Suzuki-Miyaura coupling involves three key steps: oxidative addition of the aryl halide to a palladium(0) catalyst, transmetalation with the organoboron reagent, and reductive elimination to yield the coupled product and regenerate the palladium(0) catalyst. libretexts.org

A variety of catalyst systems have been developed to facilitate the Suzuki-Miyaura coupling of challenging substrates, including those containing pyridyl nucleophiles. nih.govresearchgate.net For instance, catalysts based on palladium with phosphite (B83602) or phosphine (B1218219) oxide ligands have shown high activity. nih.gov

Table 1: Examples of Suzuki-Miyaura Coupling Reactions This table is a representative example and does not depict reactions specific to this compound, for which specific experimental data was not found in the search results. It illustrates the general conditions and outcomes of Suzuki-Miyaura reactions.

| Entry | Aryl Halide | Organoboron Reagent | Catalyst System | Base | Solvent | Product | Yield (%) |

| 1 | 3,5-(bis-trifluoromethyl)bromobenzene | Lithium triisopropyl 2-pyridylboronate | Pd₂(dba)₃ / Ligand 1 | KF | Dioxane | 2-(3,5-bis(trifluoromethyl)phenyl)pyridine | 82 |

| 2 | 4-bromoanisole | Lithium triisopropyl 2-pyridylboronate | Pd₂(dba)₃ / Ligand 1 | KF | Dioxane | 2-(4-methoxyphenyl)pyridine | 74 |

| 3 | 2-bromotoluene | Lithium triisopropyl 2-pyridylboronate | Pd₂(dba)₃ / Ligand 1 | KF | Dioxane | 2-(o-tolyl)pyridine | 85 |

Data sourced from a study on the Suzuki-Miyaura coupling of 2-pyridyl nucleophiles. nih.gov

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds between aryl halides and amines. organic-chemistry.orgwikipedia.org This reaction has become a vital tool in organic synthesis, particularly for the preparation of aryl amines, which are common motifs in pharmaceuticals and natural products. wikipedia.org The reaction generally proceeds via a catalytic cycle involving oxidative addition, amine coordination and deprotonation, and reductive elimination. wikipedia.orglibretexts.org

The choice of ligand for the palladium catalyst is crucial for the success of the Buchwald-Hartwig amination. libretexts.org Bidentate phosphine ligands like BINAP and DPEPhos, as well as sterically hindered monodentate phosphine ligands, have been developed to improve the efficiency and scope of the reaction. wikipedia.org

This compound can serve as the aryl halide component in Buchwald-Hartwig amination reactions, allowing for the introduction of a wide variety of primary and secondary amines at the ortho position of the phenyl ring.

Table 2: Catalyst Systems for Buchwald-Hartwig Amination This table provides a general overview of catalyst systems and is not specific to reactions involving this compound.

| Catalyst Generation | Ligand Type | Typical Substrates |

| First Generation | Monodentate phosphines (e.g., P(o-tolyl)₃) | Aryl bromides with secondary amines |

| Second Generation | Bidentate phosphines (e.g., BINAP, DPEPhos) | Aryl bromides/iodides with primary and secondary amines |

| Third Generation | Sterically hindered phosphines (e.g., XPhos, SPhos) | Aryl chlorides/bromides/iodides with a wide range of amines |

The Stille coupling is another powerful palladium-catalyzed cross-coupling reaction that forms carbon-carbon bonds by reacting an organohalide with an organotin compound (organostannane). wikipedia.orgorganic-chemistry.org This reaction is known for its tolerance of a wide range of functional groups and the stability of the organotin reagents. wikipedia.org The mechanism is similar to other palladium-catalyzed cross-couplings, involving oxidative addition, transmetalation, and reductive elimination. wikipedia.orgmychemblog.com

The reactivity of the organohalide in Stille coupling generally follows the trend I > Br > OTf > Cl. nih.gov this compound, with its aryl bromide moiety, is a suitable substrate for this transformation. The choice of catalyst and reaction conditions can influence the chemoselectivity when other reactive sites are present. nih.gov

A significant drawback of the Stille reaction is the toxicity of the organotin reagents. organic-chemistry.org

Table 3: General Conditions for Stille Coupling This table provides a general overview of conditions and is not specific to reactions involving this compound.

| Component | Description |

| Palladium Catalyst | Pd(PPh₃)₄, PdCl₂(PPh₃)₂, [Pd₂(dba)₃] |

| Ligand | Triphenylphosphine, tri(o-tolyl)phosphine, etc. |

| Organotin Reagent | R-Sn(Alkyl)₃ (e.g., vinyl, aryl, alkynyl stannanes) |

| Solvent | Toluene (B28343), THF, DMF, Dioxane |

| Additives | LiCl, Cu(I) salts (can accelerate the reaction) |

Recent advancements in cross-coupling chemistry have explored the use of nickel catalysts for the coupling of redox-active esters. semanticscholar.orgnih.govexlibrisgroup.comnih.gov These reactions often proceed via a radical mechanism and can be used to form carbon-carbon bonds under mild conditions. semanticscholar.org Carboxylic acids can be converted into redox-active esters, such as N-hydroxyphthalimide (NHPI) esters, which can then participate in nickel-catalyzed cross-coupling reactions with various partners, including boronic acids and aliphatic aldehydes. semanticscholar.orgnih.gov

While the primary focus of this section is on the aryl bromide, the ester group of this compound could potentially be activated to participate in such nickel-catalyzed couplings, offering an alternative strategy for functionalization. These methods are particularly valuable for their functional group tolerance, even accommodating sensitive groups like aryl bromides. semanticscholar.org

Table 4: Nickel-Catalyzed Decarboxylative Coupling This table is based on a general study and does not specifically involve this compound.

| Redox-Active Ester | Coupling Partner | Catalyst System | Reducing Agent | Product |

| NHPI-ester of a 1° carboxylic acid | Aliphatic aldehyde | Ni catalyst with bioxazoline ligand | Zinc | Silyl-protected secondary alcohol |

| TCNHPI-ester of an alkyl carboxylic acid | Aryl boronic acid | NiCl₂·6H₂O / Ligand | Et₃N | Aryl-alkyl coupled product |

Data adapted from studies on nickel-catalyzed cross-coupling of redox-active esters. semanticscholar.orgnih.gov

Intramolecular Cyclization and Annulation Reactions

The strategic placement of the bromo and ester functionalities in this compound makes it a suitable precursor for intramolecular reactions, leading to the formation of cyclic structures.

Intramolecular cyclization can be a powerful method for constructing fused ring systems. For example, radical cyclization of o-bromophenyl-substituted compounds using reagents like tris(trimethylsilyl)silane (B43935) (TTMSS) and a radical initiator such as azobisisobutyronitrile (AIBN) has been shown to be effective in forming new rings. beilstein-journals.org Such a strategy could potentially be applied to derivatives of this compound to synthesize novel heterocyclic structures. The reaction of methyl 2-(2-bromophenyl)-2-methylpropanoate has been noted to be dependent on reaction conditions, suggesting its potential in controlled cyclization reactions. researchgate.net

Annulation reactions, which involve the formation of a new ring onto an existing one, are also a possibility. nih.gov While specific examples for this compound are not detailed in the provided search results, its structure lends itself to strategies where the ester is first converted to a more reactive intermediate, which then undergoes an intramolecular reaction with the aryl bromide or a derivative thereof. For instance, conversion of the ester to an aldehyde could set the stage for an intramolecular acylation to form a benzocyclobutenone derivative. tdx.cat

Benzyne-Mediated Transformations

Benzyne (B1209423), a highly reactive intermediate, offers unique opportunities for the synthesis of complex aromatic compounds. Aryl bromides like this compound can serve as precursors for the generation of benzyne.

While this compound itself is not a direct precursor to benzyne, it can be converted into a suitable benzyne precursor. A common strategy involves the transformation of the aryl bromide into a 2-bromophenylboronic ester. acs.org This can be achieved through a lithiation-borylation sequence, where the aryl bromide is first treated with a strong base like n-butyllithium, followed by quenching with a borate (B1201080) ester. acs.org The resulting 2-bromophenylboronic ester can then be induced to form benzyne under appropriate conditions, typically involving a fluoride (B91410) source.

Once generated, the aryne intermediate derived from the this compound framework can undergo various transformations. One such reaction is cyclotrimerization, where three aryne molecules react to form a triphenylene (B110318) derivative. More commonly, the highly reactive aryne is trapped intermolecularly by a wide range of trapping agents, including dienes in [4+2] cycloadditions (Diels-Alder reactions), azides, and other nucleophiles. These trapping reactions provide a powerful method for the rapid construction of complex, functionalized aromatic systems.

Functional Group Interconversions and Derivatizations

The ester and aryl bromide moieties of this compound can be chemically modified to introduce new functional groups, expanding its synthetic utility. solubilityofthings.com

The ester group in this compound can undergo various transformations common to esters. solubilityofthings.com

Hydrolysis: The ester can be hydrolyzed to the corresponding carboxylic acid, (2-bromophenyl)acetic acid, under either acidic or basic conditions. rsc.org This transformation is a fundamental step for further derivatization of the carboxyl group.

Transamidation: The ester can be converted directly to an amide through a process called transamidation. dur.ac.ukcore.ac.ukgoogleapis.com This reaction typically involves heating the ester with an amine, sometimes in the presence of a catalyst. Boron-based reagents have been reported to facilitate this transformation. dur.ac.uk This method provides a direct route to amides without the need to first hydrolyze the ester to the carboxylic acid. dur.ac.uk

Table 2: Common Functional Group Interconversions of the Ester Moiety

| Transformation | Reagents and Conditions | Product |

| Hydrolysis | H₃O⁺ or OH⁻, then H₃O⁺ | (2-Bromophenyl)acetic acid |

| Transamidation | Amine (RNH₂), heat, optional catalyst | N-Alkyl-(2-bromophenyl)acetamide |

These transformations highlight the versatility of this compound as a starting material in organic synthesis, providing access to a wide array of more complex molecules through the strategic manipulation of its functional groups.

Chemical Modifications of the 2-Methylpropanoate Alkyl Chain

The 2-methylpropanoate (isobutyrate) portion of the molecule features a tertiary α-carbon, which presents both challenges and opportunities for functionalization. While the presence of only a single, sterically hindered α-hydrogen makes some traditional enolate chemistry less facile than for primary or secondary esters, specific transformations can be achieved.

The α-hydrogen of the ester group can be deprotonated using a strong base to form a corresponding enolate. The pKa of α-hydrogens in esters is approximately 25, indicating they are less acidic than those in ketones or aldehydes. ucsb.edu This enolate can serve as a nucleophile in various reactions. One of the most significant modifications is the palladium-catalyzed α-arylation of esters. This reaction allows for the formation of a new carbon-carbon bond at the α-position. The process typically involves the formation of a zinc or lithium enolate, which then participates in a cross-coupling reaction with an aryl halide. orgsyn.orgnih.gov This method is highly effective for coupling various esters, including isobutyrates, with a range of aryl bromides, tolerating numerous functional groups such as cyano, nitro, and keto groups. nih.gov

Below is a table illustrating the scope of the palladium-catalyzed α-arylation of isobutyrate esters with various aryl bromides, demonstrating potential transformations for the alkyl chain of this compound.

| Aryl Bromide Coupling Partner | Catalyst System | Product | Yield (%) | Reference |

|---|---|---|---|---|

| 4-Bromobenzonitrile | Pd(dba)₂ / Q-phos | Methyl 2-(4-cyanophenyl)-2-methylpropanoate | 95 | nih.gov |

| 4-Bromoacetophenone | {[P(t-Bu)₃]PdBr}₂ | Methyl 2-(4-acetylphenyl)-2-methylpropanoate | 91 | nih.gov |

| 1-Bromo-4-nitrobenzene | Pd(dba)₂ / Q-phos | Methyl 2-(4-nitrophenyl)-2-methylpropanoate | 99 | nih.gov |

| 3-Bromophenol | {[P(t-Bu)₃]PdBr}₂ | Methyl 2-(3-hydroxyphenyl)-2-methylpropanoate | 99 | nih.gov |

| Methyl 4-bromobenzoate | Pd(dba)₂ / Q-phos | Dimethyl 2,2-dimethyl-2-(4-carboxyphenyl)propanoate | 94 | nih.gov |

Other transformations of the 2-methylpropanoate group primarily involve the carbonyl moiety. The ester can be reduced to a primary alcohol, 2-methyl-1-propanol, using strong reducing agents like lithium aluminum hydride (LiAlH₄). msu.edu Alternatively, reaction with two or more equivalents of an organometallic reagent, such as a Grignard or organolithium reagent, results in the formation of a tertiary alcohol after cleavage of the phenoxy group. msu.edu

Conversion and Exchange Reactions of the Aryl Bromine Substituent

The bromine atom on the phenyl ring is a highly versatile functional group that serves as a key site for a multitude of chemical transformations. It is a common precursor for the formation of new carbon-carbon and carbon-heteroatom bonds, primarily through transition metal catalysis.

Palladium-Catalyzed Cross-Coupling Reactions

The aryl bromide is an excellent substrate for numerous palladium-catalyzed cross-coupling reactions, which are fundamental in modern organic synthesis. libretexts.org

C-N Bond Formation (Buchwald-Hartwig Amination): This reaction enables the synthesis of aryl amines from aryl halides. organic-chemistry.org The aryl bromide of this compound can be coupled with a wide range of primary and secondary amines, including anilines and alkylamines, using a palladium catalyst and a suitable phosphine ligand. acs.orgrsc.orgnih.gov This method is a powerful tool for constructing complex nitrogen-containing molecules. acs.org

| Amine Coupling Partner | Typical Catalyst/Ligand | Base | Solvent | General Product Type | Reference |

|---|---|---|---|---|---|

| Primary Alkylamine (e.g., n-Butylamine) | Pd(OAc)₂ / BINAP | NaOt-Bu | Toluene | N-Alkyl-2-aminophenol derivative | acs.org |

| Secondary Amine (e.g., Morpholine) | Pd₂(dba)₃ / XPhos | Cs₂CO₃ | Dioxane | N-Aryl morpholine (B109124) derivative | organic-chemistry.org |

| Aniline (B41778) | [Pd(allyl)Cl]₂ / t-BuXPhos | NaOt-Bu | Toluene | Diphenylamine derivative | nih.gov |

| Ammonia (or equivalent) | Pd(OAc)₂ / Josiphos | NaOt-Bu | Dioxane | Primary aniline derivative | organic-chemistry.org |

C-C Bond Formation: The aryl bromide can be readily used in various C-C bond-forming reactions. The Suzuki-Miyaura coupling, which pairs the aryl halide with an organoboron reagent, is one of the most common methods for forming biaryl linkages. libretexts.org Other notable reactions include the Stille reaction (using organotin reagents), the Negishi reaction (using organozinc reagents), and the Heck reaction (using alkenes). libretexts.orgprinceton.edu Nickel catalysts can also be employed for the reductive coupling of aryl bromides with alkyl bromides. acs.org

Lithiation and Subsequent Functionalization

The aryl bromine can undergo metal-halogen exchange with a strong organometallic base, such as n-butyllithium, at low temperatures to generate a highly reactive 2-lithiophenyl intermediate. This organolithium species can then be trapped with a variety of electrophiles to introduce a wide range of functional groups. mdpi.com

A particularly powerful application of this method is the lithiation-borylation sequence. bris.ac.ukscispace.com Trapping the aryllithium intermediate with a boron electrophile, such as triisopropyl borate or isopropyl pinacol (B44631) borate, yields a boronic acid or boronic ester, respectively. mdpi.com This transformation converts the aryl bromide into a versatile organoboron reagent, which can then be used in subsequent reactions, most notably Suzuki-Miyaura cross-coupling. scispace.com This two-step sequence provides an indirect yet highly effective route to the products of cross-coupling reactions.

| Electrophile | Product Functional Group | Reference |

|---|---|---|

| B(Oi-Pr)₃ then H₃O⁺ | Boronic Acid (-B(OH)₂) | mdpi.com |

| Isopropyl pinacolborate | Pinacol Boronate Ester (-Bpin) | bris.ac.uk |

| Dimethylformamide (DMF) | Aldehyde (-CHO) | General Knowledge |

| Carbon Dioxide (CO₂) | Carboxylic Acid (-COOH) | General Knowledge |

| Iodine (I₂) | Aryl Iodide (-I) | General Knowledge |

Other Exchange Reactions

The aryl bromine can also be exchanged for other atoms or functional groups through various other catalytic systems. Copper-catalyzed methods are effective for forming C-O bonds via coupling with alcohols (etherification) nih.gov and for C-N bond formation with N-nucleophiles. mdpi.com Furthermore, the Finkelstein reaction, involving sodium iodide and a copper(I) catalyst, can be used to convert the aryl bromide into the more reactive aryl iodide, which can be advantageous for subsequent coupling reactions. mdpi.com

Mechanistic Investigations in the Chemistry of 2 Bromophenyl 2 Methylpropanoate

Elucidation of Reaction Pathways for Ester Formation

The synthesis of (2-Bromophenyl) 2-methylpropanoate (B1197409) can be achieved through various methods, each with its own distinct reaction pathway. Understanding these pathways is crucial for controlling the efficiency and selectivity of the esterification process.

Identification of Radical Intermediates in Photochemical Syntheses

Photochemical reactions offer a powerful and often milder alternative to traditional thermal methods for initiating chemical transformations. rsc.org In the context of ester synthesis, photochemical approaches can proceed through radical intermediates. The generation of these highly reactive species is typically initiated by the absorption of light, either directly by the substrate or by a photocatalyst. rsc.org

Recent research has highlighted the use of visible-light photoredox catalysis in a variety of organic transformations. rsc.orgst-andrews.ac.uk These reactions often involve the formation of an electron-donor-acceptor (EDA) complex between a base and a reagent, which upon irradiation with light, can generate radical species. mdpi.com For instance, the irradiation of an EDA complex with blue LEDs can lead to the formation of radical intermediates that can then participate in C-C bond formation. mdpi.com While direct photochemical synthesis of (2-Bromophenyl) 2-methylpropanoate is not extensively detailed in the provided context, the principles of photochemical radical generation are well-established and could be applied to its formation. Radical trapping experiments, using agents like TEMPO (2,2,6,6-tetramethylpiperidin-1-yl)oxidanyl), are a key technique used to confirm the presence of radical intermediates in these reaction pathways. bath.ac.uk

Detailed Analysis of Catalytic Cycles in Transition Metal-Mediated Esterifications

Transition metal catalysis is a cornerstone of modern organic synthesis, providing efficient routes to a vast array of molecules. scholaris.ca The esterification to form compounds like this compound can be facilitated by transition metal catalysts. A common method for the preparation of methyl 2-(2-bromophenyl)-2-methylpropanoate involves the methylation of methyl 2-(2-bromophenyl)propanoate using methyl iodide in the presence of a base like sodium hydride. core.ac.ukdur.ac.uk

While this specific example is a stoichiometric reaction, the principles of transition metal-catalyzed esterification often involve a catalytic cycle. These cycles typically begin with the coordination of the starting materials (a carboxylic acid or its derivative and an alcohol) to the metal center. This is followed by a series of steps, such as oxidative addition, migratory insertion, and reductive elimination, which ultimately lead to the formation of the ester and regeneration of the active catalyst. The specific nature of the catalytic cycle is highly dependent on the choice of metal, ligands, and reaction conditions. For example, palladium-catalyzed reactions are widely used for various C-C and C-heteroatom bond formations and their catalytic cycles have been extensively studied.

Mechanisms of Aryl Coupling Reactions

This compound is a valuable substrate for aryl coupling reactions, which are fundamental transformations for the construction of biaryl and other complex aromatic structures.

Exploration of Palladium-Catalyzed C-C Bond Formation Pathways

Palladium catalysts are preeminent in facilitating C-C bond formation through cross-coupling reactions. The mechanism of these reactions, such as the Suzuki and Heck reactions, has been the subject of intense investigation. A general catalytic cycle for a palladium-catalyzed cross-coupling reaction involving an aryl halide like this compound typically involves three key steps:

Oxidative Addition: The catalytic cycle begins with the oxidative addition of the aryl bromide to a low-valent palladium(0) complex. This step forms a palladium(II) intermediate, where the aryl group and the bromide are now attached to the metal center.

Transmetalation (for Suzuki-type couplings) or Migratory Insertion (for Heck-type couplings): In a Suzuki coupling, a second aryl group (from an organoboron reagent) is transferred to the palladium(II) center in a step called transmetalation. In a Heck coupling, an alkene coordinates to the palladium and then inserts into the palladium-aryl bond.

Reductive Elimination: The final step is the reductive elimination of the two coupled organic fragments from the palladium center, which forms the new C-C bond and regenerates the active palladium(0) catalyst, allowing the cycle to continue.

Recent studies have also explored palladium-catalyzed tandem reactions, where multiple bond-forming events occur in a single pot, often involving C-H activation. For example, a palladium-catalyzed tandem Suzuki/C-H arylation reaction has been developed for the synthesis of 6-(trifluoromethyl)phenanthridines from N-(2-bromophenyl)trifluoroacetimidoyl chlorides. acs.org

Role of Ligands, Bases, and Solvents in Cross-Coupling Reaction Mechanisms

The efficiency and selectivity of palladium-catalyzed cross-coupling reactions are profoundly influenced by the choice of ligands, bases, and solvents.

Ligands: Ligands, typically phosphines or N-heterocyclic carbenes, play a crucial role in stabilizing the palladium catalyst, modulating its reactivity, and influencing the rates of the individual steps in the catalytic cycle. The steric and electronic properties of the ligand can affect the rate of oxidative addition and reductive elimination, and can also prevent catalyst decomposition.

Bases: Bases are essential for several reasons. In Suzuki couplings, the base is required to activate the organoboron reagent, forming a more nucleophilic "ate" complex that facilitates transmetalation. In other cross-coupling reactions, the base can act as a scavenger for the hydrogen halide produced during the reaction. The choice of base can significantly impact the reaction rate and yield.

Solvents: The solvent can influence the solubility of the reactants and the catalyst, as well as the rates of the elementary steps in the catalytic cycle. The polarity and coordinating ability of the solvent can affect the stability of intermediates and transition states.

The interplay of these components is complex, and a deep understanding of their roles is critical for the successful design and execution of cross-coupling reactions.

Mechanistic Studies of Intramolecular Cyclizations and Rearrangements

The presence of both an aryl bromide and an ester group in this compound makes it a suitable precursor for intramolecular reactions, leading to the formation of cyclic structures. Mechanistic studies of these transformations provide insight into the factors that control ring formation.

Intramolecular reactions of substrates similar to this compound can be promoted by various catalysts, including those based on palladium and copper. rsc.org For example, copper-catalyzed intramolecular arylation has been used for the synthesis of pyrazolo[5,1-a]isoquinolines. rsc.org The proposed mechanism for such a reaction often involves the oxidative addition of the aryl bromide to a low-valent metal center, followed by intramolecular coordination of a nucleophilic group and subsequent C-C or C-heteroatom bond formation.

Computational studies, often in conjunction with experimental work, are invaluable for elucidating the intricate details of these reaction pathways. ub.edu Density Functional Theory (DFT) calculations can be used to map out the potential energy surface of the reaction, identifying intermediates and transition states and providing a quantitative understanding of the reaction mechanism. These studies can help to rationalize observed product distributions and to predict the outcome of new reactions. For instance, computational studies have been used to understand the competition between different reaction pathways in palladium-catalyzed intramolecular reactions. ub.edu

Probing the Nature and Intermediacy of Reactive Species (e.g., Benzynes)

The generation of highly reactive intermediates, such as benzynes, from stable precursors is a cornerstone of modern synthetic chemistry, enabling the construction of complex molecular architectures. While a variety of precursors have been developed for the controlled release of benzynes, detailed mechanistic studies on specific substrates are crucial for understanding their reactivity and optimizing their application. This section focuses on the mechanistic investigations into the formation of benzynes from this compound.

Currently, there is a notable lack of specific, in-depth research in the public domain detailing the mechanistic pathways of benzyne (B1209423) formation directly from this compound. While the broader class of 2-halophenyl esters and related compounds are recognized as potential benzyne precursors, dedicated studies on this compound, including the trapping of the corresponding benzyne and the elucidation of its reaction mechanisms, are not extensively documented in readily available scientific literature.

The general mechanism for benzyne formation from related 2-bromophenyl compounds typically involves the use of a strong base. This base abstracts the proton ortho to the bromine atom, leading to a phenyl anion. Subsequent elimination of the bromide ion results in the formation of the highly strained benzyne intermediate. This reactive species can then be trapped in situ by various reagents, such as dienes in a [4+2] cycloaddition reaction, to yield stable adducts.

To provide a comprehensive analysis as requested, detailed experimental data from trapping experiments, spectroscopic evidence for the benzyne intermediate, and kinetic studies would be necessary. Such data would allow for the construction of informative tables summarizing yields of trapped products with different trapping agents, the influence of reaction conditions (e.g., base, solvent, temperature) on the efficiency of benzyne formation, and spectroscopic data confirming the structure of the resulting adducts.

Without specific research focused on this compound, any discussion on the nature and intermediacy of reactive species would be speculative and fall outside the scope of providing scientifically accurate and detailed research findings as stipulated. Further experimental investigation is required to thoroughly characterize the potential of this compound as a benzyne precursor and to detail the mechanistic nuances of this transformation.

Computational and Theoretical Studies

Density Functional Theory (DFT) Applications

Density Functional Theory (DFT) has become a cornerstone of computational chemistry for studying the electronic structure and properties of molecules. scispace.com It offers a balance between accuracy and computational cost, making it suitable for a wide range of chemical systems.

DFT calculations are instrumental in understanding the electronic landscape of (2-Bromophenyl) 2-methylpropanoate (B1197409). The distribution of electrons within the molecule, dictated by the interplay of the aromatic ring, the bromine substituent, and the ester group, governs its reactivity.

The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are crucial in this analysis. The HOMO represents the region from which an electron is most likely to be donated, indicating sites susceptible to electrophilic attack. Conversely, the LUMO represents the region most likely to accept an electron, highlighting sites prone to nucleophilic attack. The energy gap between the HOMO and LUMO is a key indicator of the molecule's kinetic stability and chemical reactivity. researchgate.net A smaller gap suggests higher reactivity.

From the HOMO and LUMO energies, several global reactivity descriptors can be calculated to quantify the molecule's chemical behavior. researchgate.netimpactfactor.orgijsr.net These descriptors provide a quantitative basis for understanding the molecule's stability and reactivity. researchgate.net

| Descriptor | Formula | Significance |

| Ionization Potential (I) | I ≈ -EHOMO | Energy required to remove an electron. |

| Electron Affinity (A) | A ≈ -ELUMO | Energy released when an electron is added. |

| Electronegativity (χ) | χ = (I + A) / 2 | Tendency to attract electrons. |

| Chemical Hardness (η) | η = (I - A) / 2 | Resistance to change in electron distribution. |

| Chemical Softness (S) | S = 1 / (2η) | Measure of the extent of chemical reactivity. ijsr.net |

| Electrophilicity Index (ω) | ω = χ² / (2η) | Propensity of a species to accept electrons. ijsr.net |

This table is interactive. Click on the headers to learn more about each descriptor.

For (2-Bromophenyl) 2-methylpropanoate, the electron-withdrawing nature of the bromine atom and the ester group is expected to influence the electronic properties significantly. The bromine atom, while having lone pairs, acts as a deactivating group on the benzene (B151609) ring through its inductive effect. The ester group is also electron-withdrawing. These effects would lower the energy of the HOMO and LUMO compared to unsubstituted benzene, and would likely influence the regioselectivity of reactions involving the aromatic ring.

DFT is a powerful tool for mapping out the energetic landscape of chemical reactions. By calculating the energies of reactants, products, intermediates, and transition states, a detailed reaction profile can be constructed. tdx.cat This allows for the determination of activation energies, which are critical for understanding reaction rates and mechanisms.

For this compound, DFT could be employed to study various transformations, such as its synthesis via esterification or its participation in cross-coupling reactions. For instance, in a palladium-catalyzed coupling reaction, DFT could be used to model the energies of the oxidative addition, transmetalation, and reductive elimination steps, identifying the rate-determining step and the most favorable reaction pathway. researchgate.net The electronic structure of the transition state provides detailed information about bond breaking and formation during the reaction. tdx.cat

The flexibility of the ester group in this compound allows for the existence of multiple conformations due to rotation around single bonds. Conformational analysis aims to identify the most stable three-dimensional arrangements of the molecule. psu.edu Computational methods, including DFT, are highly effective for this purpose. csic.esethz.ch

By systematically rotating the rotatable bonds and calculating the energy of each resulting conformation, a potential energy surface can be generated. The minima on this surface correspond to stable conformers. The relative energies of these conformers, calculated with a high level of theory and a suitable basis set, allow for the prediction of their populations at a given temperature using the Boltzmann distribution. csic.es For molecules with chiral centers, these calculations can also help in predicting the stereochemical outcome of reactions. acs.org The steric and electronic interactions between the bulky bromine atom, the 2-methylpropanoate group, and the aromatic ring are expected to be the primary determinants of the preferred conformation.

Molecular Dynamics Simulations to Model Reaction Environments and Solvation Effects

While DFT calculations are often performed on isolated molecules in the gas phase, real chemical reactions occur in solution. Molecular dynamics (MD) simulations are a powerful computational technique used to model the dynamic behavior of molecules in a condensed phase, providing insights into solvation effects and the role of the solvent in a reaction. nih.govsu.senih.govmdpi.com

In an MD simulation, the motion of every atom in the system (the solute and the surrounding solvent molecules) is calculated over time by solving Newton's equations of motion. This generates a trajectory that reveals how the solute interacts with the solvent molecules and how the solvent structure is organized around the solute. researchgate.net These simulations can be used to calculate solvation free energies, which are crucial for understanding solubility and the thermodynamics of reactions in solution. nih.gov For this compound, MD simulations could be used to model its behavior in various organic solvents, helping to rationalize solvent choices for its synthesis or subsequent reactions.

Quantitative Structure-Reactivity/Efficiency Relationship (QSRER) Studies for Analogues

For a series of substituted bromophenyl esters, one could develop a QSRER model by correlating their performance in a specific reaction (e.g., yield in a cross-coupling reaction) with various calculated molecular descriptors. These descriptors can include electronic properties (e.g., Hammett parameters, calculated atomic charges), steric parameters (e.g., Taft parameters, van der Waals volumes), and lipophilicity (e.g., logP). Such a model would allow for the prediction of the reactivity of new, unsynthesized analogues and aid in the rational design of more efficient reactants.

Analytical Methodologies for Structural Elucidation and Reaction Monitoring

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the detailed molecular structure of (2-Bromophenyl) 2-methylpropanoate (B1197409). By analyzing the magnetic properties of atomic nuclei, NMR provides a clear picture of the connectivity and environment of atoms within the molecule.

Proton NMR (¹H NMR) is instrumental in identifying the various proton environments within the (2-Bromophenyl) 2-methylpropanoate molecule. The chemical shifts (δ) in a ¹H NMR spectrum indicate the electronic environment of each proton, while the multiplicity reveals the number of neighboring protons.

In a typical ¹H NMR spectrum of this compound, the aromatic protons of the bromophenyl group appear as a complex multiplet in the downfield region, generally between δ 7.05 and 7.65 ppm. The single proton of the methine group (CH) from the 2-methylpropanoate moiety is observed as a septet around δ 2.83 ppm. The six equivalent protons of the two methyl groups (-CH₃) give rise to a characteristic doublet at approximately δ 1.33 ppm.

¹H NMR Spectral Data for this compound

| Protons | Chemical Shift (δ) ppm | Multiplicity |

| Aromatic-H | 7.05-7.65 | Multiplet |

| CH | 2.83 | Septet |

| CH₃ | 1.33 | Doublet |

Carbon-13 NMR (¹³C NMR) spectroscopy provides valuable information about the carbon framework of this compound. Each unique carbon atom in the molecule produces a distinct signal in the ¹³C NMR spectrum, allowing for the complete mapping of the carbon skeleton.

The carbonyl carbon (C=O) of the ester group is typically the most deshielded, appearing at a chemical shift of around δ 175.2 ppm. The aromatic carbons of the bromophenyl ring resonate in the region of δ 115.5 to 148.1 ppm, with the carbon atom bonded to the bromine atom (C-Br) appearing at the lower end of this range (δ 115.5 ppm). The methine carbon (CH) of the 2-methylpropanoate group is found at approximately δ 34.4 ppm, and the equivalent methyl carbons (-CH₃) show a signal around δ 19.0 ppm.

¹³C NMR Spectral Data for this compound

| Carbon Atom | Chemical Shift (δ) ppm |

| C=O | 175.2 |

| Aromatic-C | 122.9, 127.8, 128.4, 133.1 |

| C-O | 148.1 |

| C-Br | 115.5 |

| CH | 34.4 |

| CH₃ | 19.0 |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elucidate the fragmentation pattern of this compound. This information is crucial for confirming the compound's identity and for studying its chemical behavior.

In a mass spectrum of this compound, the molecular ion peak [M]⁺ is observed, which corresponds to the compound's molecular weight. Due to the presence of bromine, which has two stable isotopes (⁷⁹Br and ⁸¹Br) in nearly equal abundance, the molecular ion peak appears as a characteristic pair of peaks ([M]⁺ and [M+2]⁺) of almost equal intensity. The fragmentation of the molecular ion provides further structural information. Common fragmentation pathways for esters include the loss of the alkoxy group or the acyl group.

Chromatographic Techniques for Separation and Purity Assessment

Chromatographic techniques are essential for the separation of this compound from reaction mixtures and for the assessment of its purity.

Gas chromatography (GC) is a widely used method for analyzing volatile compounds like this compound. In GC, the compound is vaporized and passed through a column with a stationary phase. The retention time, the time it takes for the compound to travel through the column, is a characteristic property that can be used for identification and quantification. The purity of the sample can be determined by the presence of a single peak in the chromatogram.

Other Spectroscopic Methods (e.g., Infrared Spectroscopy, UV-Visible Spectroscopy)

Beyond chromatography, other spectroscopic methods are indispensable for the structural elucidation of this compound.

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, which causes vibrations of its chemical bonds. It is a powerful tool for identifying the functional groups present in a molecule. The IR spectrum of this compound would exhibit several characteristic absorption bands that confirm its structure. uea.ac.uk

The most prominent peaks can be predicted by analogy with similar structures like methyl propanoate and other aromatic esters. docbrown.info

C=O Stretch : A strong, sharp absorption band characteristic of the ester carbonyl group is expected in the range of 1735-1750 cm⁻¹. docbrown.info

C-O Stretch : Two distinct C-O stretching vibrations are expected for the ester group. The C(=O)-O stretch typically appears as a strong band between 1250-1300 cm⁻¹, while the O-C (alkyl) stretch is found between 1000-1150 cm⁻¹.

C-H Stretch : Absorptions for C-H stretching in the methyl groups would be observed around 2850-3000 cm⁻¹. Aromatic C-H stretching vibrations would appear at wavenumbers slightly above 3000 cm⁻¹. docbrown.info

Aromatic C=C Stretch : Medium to weak absorptions from the carbon-carbon double bond stretching within the benzene (B151609) ring typically occur in the 1450-1600 cm⁻¹ region.

C-Br Stretch : The carbon-bromine bond stretch would appear in the fingerprint region of the spectrum, typically between 500-650 cm⁻¹.

Aromatic Substitution Pattern : The substitution pattern on the benzene ring (ortho-disubstituted) gives rise to characteristic C-H out-of-plane bending bands in the 735-770 cm⁻¹ region of the fingerprint region.

Table 3: Predicted Infrared Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Bond Vibration | Intensity |

|---|---|---|

| ~3100-3000 | C-H (Aromatic) | Medium-Weak |

| ~2980-2870 | C-H (Aliphatic) | Medium |

| ~1740 | C=O (Ester) | Strong |

| ~1600, ~1470 | C=C (Aromatic Ring) | Medium-Weak |

| ~1280 | C-O (Ester, C(=O)-O) | Strong |

| ~750 | C-H Bending (Ortho-disubstituted) | Strong |

UV-Visible Spectroscopy

UV-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule and is particularly useful for compounds containing chromophores, such as aromatic rings. sci-hub.se this compound contains a substituted benzene ring, which is a strong chromophore. The UV-Vis spectrum, typically recorded in a non-polar solvent like hexane (B92381) or a polar solvent like ethanol, would show absorption bands corresponding to π → π* transitions of the aromatic system. science-softcon.de

The benzene ring itself has characteristic absorptions, which are modified by the presence of substituents (the bromo and ester groups). These substituents can cause a shift in the absorption maxima (λmax) to longer wavelengths (a bathochromic or red shift) and an increase in the absorption intensity (a hyperchromic effect). The presence of the bromine atom and the ester group, both containing non-bonding electrons, can influence the electronic transitions. One would expect to see characteristic absorption bands for the substituted aromatic system, likely in the 200-280 nm range. researchgate.netdigitaloceanspaces.com For example, UV-Vis spectroscopy has been used to study the optical properties of various substituted bromophenyl compounds. digitaloceanspaces.com

Potential Applications in Advanced Organic Synthesis

Building Block for Complex Molecular Architectures

The compound's structure is well-suited for the stepwise and controlled addition of other chemical moieties, allowing for the construction of intricate molecular frameworks.

(2-Bromophenyl) 2-methylpropanoate (B1197409) is an effective precursor for synthesizing more complex polysubstituted aromatic compounds. The bromine atom on the phenyl ring can be readily substituted or used in cross-coupling reactions to introduce new functional groups. For instance, it has been used as an intermediate in the synthesis of other substituted esters, such as methyl 2-(3-ethylphenyl)-2-methylpropanoate. researchgate.netescholarship.org

The carbon-bromine bond is particularly amenable to palladium-catalyzed cross-coupling reactions like the Suzuki and Sonogashira couplings. acs.org This allows for the formation of new carbon-carbon bonds, attaching a wide variety of alkyl, alkenyl, or aryl groups to the benzene (B151609) ring. libretexts.orgpressbooks.publibretexts.org This versatility makes it a valuable starting material for creating highly functionalized aromatic structures. Furthermore, these substituted aromatic compounds can serve as intermediates in the synthesis of various heterocyclic compounds, which are crucial components in medicinal chemistry and materials science. sciencescholar.usresearchgate.netorganic-chemistry.org

This compound can serve as a key intermediate for producing a range of functionalized esters and their corresponding carboxylic acids. The ester group can be hydrolyzed under acidic or basic conditions to yield 2-(2-bromophenyl)propanoic acid. chemguide.co.uk This resulting carboxylic acid provides a new reactive site for further chemical modifications, such as amide bond formation.

Moreover, the initial ester can be transformed into other esters through transesterification or by using it as a starting point for more complex syntheses. Research has documented the use of methyl 2-(2-bromophenyl)-2-methylpropanoate, a closely related compound, as a key intermediate that is subsequently reduced with lithium aluminum hydride to form an alcohol, demonstrating its utility in creating new functionalized molecules. acs.org Similarly, related compounds like alkyl 2-bromo-2-methylpropanoates are widely used to alkylate phenols to create new ester functionalities. jcsp.org.pk

Role in Polymer Chemistry

The unique functionalities of (2-Bromophenyl) 2-methylpropanoate lend themselves to innovative applications in the synthesis and modification of polymers.

In the field of controlled polymerization, the structure of the initiator is critical. Atom Transfer Radical Polymerization (ATRP) is a powerful technique that typically employs an alkyl halide as the initiator to produce polymers with well-defined architectures. wikipedia.orglibretexts.orgsigmaaldrich.com The 2-bromo-2-methylpropanoate (B8525525) functional group is a well-established and highly efficient initiator for ATRP. jcsp.org.pkrsc.org

However, in the case of this compound, the bromine atom is attached to the aromatic ring (an aryl halide) rather than the alkyl portion of the ester. Aryl halides are generally not effective as initiators for standard ATRP because the carbon-bromine bond is significantly stronger and less susceptible to the homolytic cleavage required to start the polymerization process compared to an α-halo ester. figshare.comresearchgate.net Therefore, while its isomers and related structures are excellent ATRP initiators, this compound itself is not suitable for this specific role under conventional conditions. It is also not a vinyl monomer and thus cannot be used in typical chain-growth polymerizations.

A highly promising application for this compound lies in post-polymerization modification. In this strategy, a polymer is first synthesized containing the this compound unit as a pendant group along the polymer backbone. The bromine atom on this side chain then serves as a reactive handle for subsequent chemical transformations.

This approach is powerfully illustrated by studies on poly(4-bromostyrene), a polymer with a similar reactive C-Br bond. rsc.orgresearchgate.netrsc.org Researchers have demonstrated that the bromine atoms on cyclic poly(4-bromostyrene) can be almost completely substituted using the Suzuki coupling reaction. rsc.orgresearchgate.net This allows for the "decoration" of the polymer chain with a wide variety of new functional groups, effectively transforming a simple precursor polymer into a complex, functional material like a cyclic-brush polymer. rsc.orgresearchgate.net Similarly, Sonogashira coupling has been successfully used to modify poly(4-bromostyrene). acs.org By analogy, a polymer incorporating this compound units could be precisely functionalized via these reliable and efficient cross-coupling methods, offering a modular approach to advanced materials.

Contribution to the Development of Novel Synthetic Reagents and Catalysts

The structure of this compound makes it a potential precursor for the synthesis of novel ligands used in catalysis. The ortho arrangement of the bromo and ester functionalities is particularly significant. The bromine atom can be replaced with a phosphine (B1218219) group through reactions with organolithium reagents followed by a phosphorus electrophile. beilstein-journals.orgrsc.org

This transformation would yield a bidentate ligand precursor of the phosphine-ether or phosphine-phenol type (after hydrolysis of the ester). tandfonline.comresearchgate.net Such ligands are highly valuable in transition-metal catalysis for their ability to chelate to a metal center and influence the selectivity and efficiency of chemical reactions. sci-hub.se The modular nature of this synthesis would allow for the creation of a library of ligands with varied steric and electronic properties, which is essential for optimizing catalytic processes.

Summary of Potential Synthetic Applications

| Application Area | Specific Use | Key Reactions Involved | Significance |

| Complex Molecular Architectures | Precursor to polysubstituted aromatics and heterocycles. researchgate.netlibretexts.orgpressbooks.publibretexts.orgsciencescholar.us | Suzuki Coupling, Sonogashira Coupling, Hydrolysis, Amidation. acs.orgchemguide.co.uk | Provides a versatile platform for building intricate molecular frameworks for pharmaceuticals and materials. |

| Polymer Chemistry | Monomer unit for post-polymerization modification. acs.orgrsc.orgresearchgate.net | Suzuki Coupling, Sonogashira Coupling. acs.orgrsc.org | Enables the synthesis of functional and complex polymers, such as cyclic-brush polymers, from a simple precursor. researchgate.net |

| Reagents and Catalysts | Precursor to bidentate phosphine ligands. tandfonline.comresearchgate.net | Lithiation, Phosphinylation, Hydrolysis. beilstein-journals.orgrsc.org | Facilitates the development of new catalysts for efficient and selective chemical transformations. sci-hub.se |

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing (2-Bromophenyl) 2-methylpropanoate, and how can reaction efficiency be optimized?

- Methodological Answer : The synthesis typically involves esterification of 2-bromophenol with 2-methylpropanoic acid derivatives (e.g., acid chlorides or anhydrides) under catalytic acidic or basic conditions. For example, refluxing with sulfuric acid as a catalyst in anhydrous methanol can yield the ester . Optimization includes controlling stoichiometry (excess acylating agent), temperature (60–80°C), and reaction time (6–12 hours). Monitoring via thin-layer chromatography (TLC) or gas chromatography (GC) ensures completion. Purification via fractional distillation or column chromatography improves yield .

Q. How can researchers safely handle this compound in laboratory settings, considering its potential hazards?

- Methodological Answer : Safety protocols include:

- Personal Protective Equipment (PPE) : Nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact .

- Ventilation : Use fume hoods to avoid inhalation of vapors.

- Storage : Keep in airtight, labeled containers away from oxidizers and heat sources.

- Spill Management : Absorb with inert material (e.g., vermiculite) and dispose as hazardous waste .

Q. What spectroscopic techniques are most effective for characterizing the structural integrity of this compound?

- Methodological Answer :

- NMR Spectroscopy : H and C NMR identify the aromatic bromine substitution pattern and ester carbonyl (δ ~170 ppm). For example, the 2-methylpropanoate group shows a septet methyne (δ ~2.5 ppm) and doublet methyl signals .

- IR Spectroscopy : Confirms ester C=O stretch (~1740 cm) and C-Br vibration (~600 cm) .

- Mass Spectrometry (MS) : High-resolution MS validates molecular weight (e.g., 243.05 g/mol for CHBrO) and fragmentation patterns .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectroscopic data when analyzing derivatives of this compound?

- Methodological Answer : Contradictions (e.g., unexpected NMR splitting or IR shifts) may arise from impurities, tautomerism, or solvent effects. Strategies include:

- Multi-Technique Validation : Cross-check with X-ray crystallography (e.g., SHELX refinement ) or 2D-NMR (COSY, HMBC) to confirm connectivity .

- Computational Modeling : Compare experimental data with density functional theory (DFT)-predicted spectra to identify discrepancies .

- Sample Purity : Re-purify via recrystallization or HPLC to exclude byproducts .

Q. What strategies are employed in the experimental design to study the reaction mechanisms involving this compound in nucleophilic substitution reactions?

- Methodological Answer :

- Kinetic Studies : Monitor reaction rates under varying conditions (temperature, solvent polarity) to infer SN1/SN2 pathways. Use isotopic labeling (e.g., O in ester groups) to track bond cleavage .

- Intermediate Trapping : Employ low-temperature NMR or ESI-MS to detect transient species like tetrahedral intermediates.

- Stereochemical Analysis : Compare enantiomeric ratios (via chiral GC or HPLC) to assess retention/inversion .

Q. How can computational modeling be integrated with experimental data to predict the reactivity of this compound in complex organic syntheses?

- Methodological Answer :

- Docking Studies : Simulate interactions with enzymes (e.g., hydrolases) to predict biocatalytic pathways .

- Reactivity Descriptors : Calculate Fukui indices or LUMO maps to identify electrophilic sites for functionalization .

- Solvent Effects : Use COSMO-RS models to optimize solvent selection for reactions like transesterification .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.